molecular formula C8H8Cl2 B189654 1,2-Bis(chloromethyl)benzene CAS No. 612-12-4

1,2-Bis(chloromethyl)benzene

Cat. No. B189654
Key on ui cas rn: 612-12-4
M. Wt: 175.05 g/mol
InChI Key: FMGGHNGKHRCJLL-UHFFFAOYSA-N
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Patent
US06180801B2

Procedure details

To a glass-made three-necked flask (volume: 100 ml) with a condenser, 8.8 g (50 mmol) of α,α′-dichloro-o-xylene, 4.0 g of N,N-dimethylformamide and 2.1 g (12.5 mmol) of sodium 2-ethylhexanoate were added. After the mixture was heated and stirred at 120° C. for one hour, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate (based on sodium 2-ethylhexanoate), and the molar ratio of the [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
sodium 2-ethylhexanoate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:11]([CH:13]([CH2:17][CH2:18][CH2:19][CH3:20])[C:14]([O-:16])=[O:15])[CH3:12].[Na+]>CN(C)C=O>[Cl:1][CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:11]([CH:13]([CH2:17][CH2:18][CH2:19][CH3:20])[C:14]([O:16][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][Cl:10])=[O:15])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl
Name
sodium 2-ethylhexanoate
Quantity
2.1 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Quantity
4 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1C(=CC=CC1)CCl
Name
Type
product
Smiles
C(C)C(C(=O)OCC1=C(C=CC=C1)CCl)CCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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